molecular formula C15H11F2NO3 B2372304 methyl 2-(2,6-difluorobenzamido)benzoate CAS No. 679784-58-8

methyl 2-(2,6-difluorobenzamido)benzoate

Cat. No.: B2372304
CAS No.: 679784-58-8
M. Wt: 291.254
InChI Key: PYBPQZOVPPHDRQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 2-(2,6-difluorobenzamido)benzoate typically involves the reaction of 2,6-difluorobenzoyl chloride with methyl anthranilate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

methyl 2-(2,6-difluorobenzamido)benzoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of methyl 2-(2,6-difluorobenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s carbonyl and amine groups allow it to form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

methyl 2-(2,6-difluorobenzamido)benzoate can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research fields.

Properties

IUPAC Name

methyl 2-[(2,6-difluorobenzoyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO3/c1-21-15(20)9-5-2-3-8-12(9)18-14(19)13-10(16)6-4-7-11(13)17/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBPQZOVPPHDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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